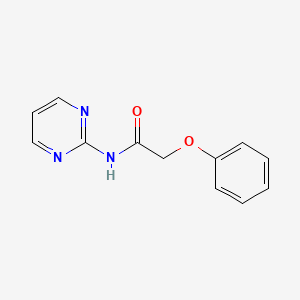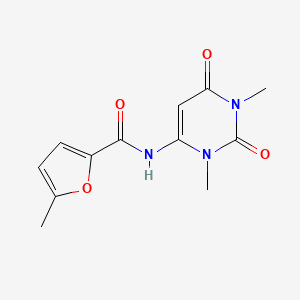
2-phenoxy-N-2-pyrimidinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-2-pyrimidinylacetamide (PPA) is a synthetic compound that has gained significant attention due to its potential applications in scientific research. PPA is a white crystalline powder with a molecular weight of 270.29 g/mol and chemical formula C14H12N2O2.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-2-pyrimidinylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used as a tool to study the role of different pathways in cellular processes. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. This compound has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.
Wirkmechanismus
The mechanism of action of 2-phenoxy-N-2-pyrimidinylacetamide is not fully understood. However, it has been shown to inhibit the activity of the NF-κB pathway by blocking the phosphorylation of IκBα. This results in the inhibition of the translocation of NF-κB to the nucleus, leading to the downregulation of the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the expression of adhesion molecules, such as ICAM-1 and VCAM-1. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been shown to have antiviral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenoxy-N-2-pyrimidinylacetamide has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, this compound has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research on 2-phenoxy-N-2-pyrimidinylacetamide. One potential direction is the development of this compound-based anti-inflammatory drugs. This compound has been shown to have potent anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. Another future direction is the study of the role of this compound in cancer therapy. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
2-phenoxy-N-2-pyrimidinylacetamide can be synthesized through a multi-step process starting from 2-bromopyrimidine. The synthesis involves the reaction of 2-bromopyrimidine with sodium hydride to form 2-pyrimidinylacetonitrile, which is then reacted with phenoxyacetic acid to yield this compound. The purity of this compound can be enhanced through recrystallization and purification techniques.
Eigenschaften
IUPAC Name |
2-phenoxy-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(15-12-13-7-4-8-14-12)9-17-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPYFAZVQKULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
![methyl 3-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5865705.png)

![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5865720.png)
![N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)
![7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5865737.png)

![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)


![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)